molecular formula C8H4BrFN2O2 B11930478 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2177264-08-1

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B11930478
CAS No.: 2177264-08-1
M. Wt: 259.03 g/mol
InChI Key: BUTYZIYTRBVXJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the following steps :

    Formation of the Pyrazolo[1,5-a]pyridine Core: The core structure can be synthesized through a condensation reaction between a suitable pyrazole derivative and a pyridine derivative under acidic or basic conditions.

    Fluorination: The fluorine atom at the 4th position can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions using carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient and scalable synthesis, as well as employing green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Coupling: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used for forming amides and esters.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, oxidized or reduced forms of the compound, and various amide or ester derivatives .

Scientific Research Applications

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.

    Biological Research: It serves as a probe in biological studies to investigate enzyme activities and cellular processes.

    Chemical Synthesis: The compound is a valuable building block in organic synthesis for creating complex molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the fluorine atom and pyrazole ring.

    4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.

    Pyrazolo[1,5-a]pyridine-2-carboxylic acid: Lacks both the bromine and fluorine atoms.

Uniqueness

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug discovery .

Properties

CAS No.

2177264-08-1

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-5(10)7-2-6(8(13)14)11-12(7)3-4/h1-3H,(H,13,14)

InChI Key

BUTYZIYTRBVXJU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=CN2N=C1C(=O)O)Br)F

Origin of Product

United States

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